2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Primovist involves the synthesis of gadoxetate disodium, which is a gadolinium complex of ethoxybenzyl-diethylenetriamine-pentaacetic acid. The synthesis starts with the reaction of diethylenetriaminepentaacetic acid with ethoxybenzyl chloride to form the ethoxybenzyl derivative. This intermediate is then reacted with gadolinium chloride to form the final gadolinium complex .
Industrial Production Methods: The industrial production of Primovist involves a one-step reaction where a compound or its salt reacts with substituted acetic acid or an alkali metal salt to synthesize the key intermediate. This method is characterized by a novel technical route, high yield, and simple operation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Primovist undergoes various chemical reactions, including complexation and chelation. The gadolinium ion forms a stable complex with ethoxybenzyl-diethylenetriamine-pentaacetic acid, which is essential for its function as a contrast agent .
Common Reagents and Conditions: The synthesis of Primovist involves reagents such as diethylenetriaminepentaacetic acid, ethoxybenzyl chloride, and gadolinium chloride. The reactions are typically carried out under controlled conditions to ensure the formation of the stable gadolinium complex .
Major Products Formed: The major product formed in the synthesis of Primovist is gadoxetate disodium, which is the active ingredient used in MRI contrast imaging .
Scientific Research Applications
Primovist has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Primovist exerts its effects through the formation of a stable gadolinium complex with ethoxybenzyl-diethylenetriamine-pentaacetic acid. The gadolinium ion induces a shortening of the spin-lattice relaxation time of excited atomic nuclei, leading to an increase in signal intensity and image contrast in MRI . The uptake of Primovist by hepatocytes is mediated by organic anion-transporting polypeptides, which allows for enhanced imaging of liver tissues .
Comparison with Similar Compounds
Primovist is unique among gadolinium-based contrast agents due to its hepatospecific properties and high hepatic uptake. Similar compounds include:
Gadobenate dimeglumine (MultiHance): Another hepatobiliary contrast agent with lower hepatic uptake compared to Primovist.
Gadopentetate dimeglumine (Magnevist): A non-specific gadolinium contrast agent used for general MRI imaging.
Gadoterate meglumine (Dotarem): A macrocyclic gadolinium contrast agent with high stability but not hepatospecific.
Primovist’s unique ability to provide both dynamic phase and hepatobiliary phase imaging makes it particularly valuable for liver-specific applications .
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMSMRUJSHNRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460224 |
Source
|
Record name | 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19278-85-4 |
Source
|
Record name | 2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19278-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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